The synthesis of xorphanol involves multiple steps, beginning with the formation of the morphinan core structure. The general synthetic route includes:
Although detailed industrial production methods are scarce due to xorphanol's limited commercial use, standard principles of large-scale synthesis apply, focusing on optimizing reaction conditions and purification techniques.
The compound features a complex arrangement typical of morphinan derivatives, contributing to its pharmacological activity.
Xorphanol participates in various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.
Xorphanol primarily exerts its effects through interaction with kappa opioid receptors in the central nervous system. Upon binding to these receptors, xorphanol can modulate neurotransmitter release, leading to decreased pain perception and altered emotional responses to pain stimuli.
Pharmacological studies indicate that xorphanol demonstrates significant binding affinity at kappa opioid receptors compared to other ligands, suggesting its potential efficacy as an analgesic agent .
Relevant analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity.
Xorphanol has been explored for various scientific applications, particularly in pharmacology as an analgesic agent. Its unique action at kappa opioid receptors makes it a candidate for further research in pain management therapies, especially in contexts where traditional opioids may pose risks of addiction or adverse effects.
Research continues into its pharmacological profiles and potential therapeutic uses, highlighting its significance within the field of medicinal chemistry .
The nonproprietary name "Xorphanol" follows systematic conventions for opioid analgesics established by the World Health Organization (WHO) International Nonproprietary Name (INN) program. The prefix "Xor-" is linguistically unique and deliberately avoids similarities with existing opioid names (e.g., morphine, oxymorphone), serving both phonetic distinction and trademark purposes. The suffix "-phanol" is characteristic of synthetic morphinan derivatives, indicating its structural relationship to compounds like levorphanol and butorphanol [6] [8]. Chemically designated as N-(Cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol, the name reflects:
Table 1: Structural Elements of Xorphanol’s Nomenclature
Name Component | Structural Feature | Pharmacological Significance |
---|---|---|
"Xor-" | Unique identifier | Distinguishes from existing opioid classes |
"-phanol" | Morphinan backbone | Indicates µ-opioid receptor affinity |
Cyclobutylmethyl | N-substituent | Modifies receptor binding kinetics |
6-Methylene | C6 modification | Enhances κ-opioid receptor selectivity |
Xorphanol emerged during the 1970–1980s push to develop analgesics with reduced abuse potential. Designated experimentally as TR-5379 (base compound) and TR-5379M (mesylate salt formulation USAN: xorphanol mesylate), it represented a strategic shift toward mixed agonist-antagonist opioids [1] [6]. Key developmental milestones:
Table 2: Xorphanol’s Receptor Binding Profile
Receptor Type | Binding Affinity (Ki) | Intrinsic Activity | Functional Role |
---|---|---|---|
κ-opioid (KOR) | 0.4 nM | Partial agonist (49% Imax) | Primary analgesic pathway |
µ-opioid (MOR) | 0.25 nM | Partial agonist (29% Imax) | Analgesia with antagonistic potential |
δ-opioid (DOR) | 1.0 nM | Agonist (76% Imax) | Modulatory effects |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7